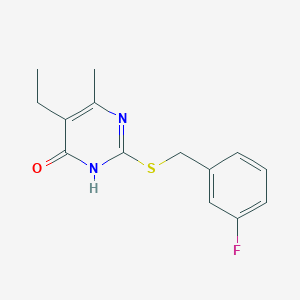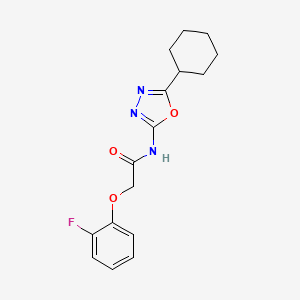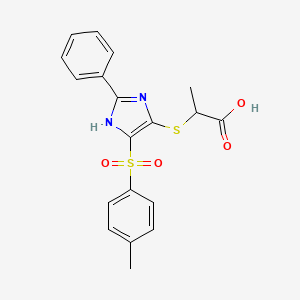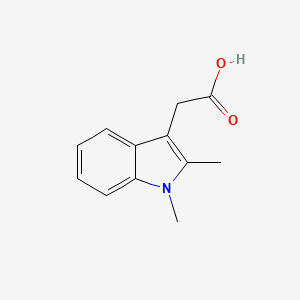
1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups. These include an ethoxy group, an ethyl group, a pyrazole ring, a carbonyl group, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrazole ring and the piperazine ring would add a level of rigidity to the structure, while the ethoxy and ethyl groups would add some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents, while the presence of the piperazine ring could make it a base .Applications De Recherche Scientifique
Antiviral Activity
Compounds similar to 1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone have been studied for their antiviral properties. Indole derivatives, which share a common structural motif with our compound, have shown inhibitory activity against influenza A and other viruses . This suggests potential for the compound to be developed as an antiviral agent.
Anti-inflammatory Properties
The indole nucleus, which is structurally related to our compound, is known to possess anti-inflammatory activities. This implies that 1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone could be explored for its efficacy in reducing inflammation in various medical conditions .
Anticancer Potential
Indole derivatives have been actively researched for their anticancer properties. Novel compounds containing similar structures to 1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone have shown potent tubulin polymerization inhibitory activity, which is a promising avenue for cancer treatment .
Antimicrobial Effects
The indole scaffold is associated with antimicrobial activity. By extension, our compound could be synthesized and tested for its effectiveness against various bacterial and fungal pathogens .
Antidiabetic Applications
Research has indicated that indole derivatives can exhibit antidiabetic effects. This opens up the possibility for 1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone to be used in the management or treatment of diabetes through further pharmacological studies .
Neuroprotective Effects
Indole-based compounds have been linked to neuroprotection, suggesting that our compound may have applications in protecting neuronal health and possibly treating neurodegenerative diseases .
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The pyrazole ring is a common feature in many pharmaceuticals and is known to interact with a variety of biological targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-4-18-10-12(13(15-18)21-5-2)14(20)17-8-6-16(7-9-17)11(3)19/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEDCKQSGAKJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2851639.png)
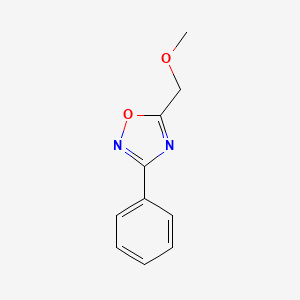

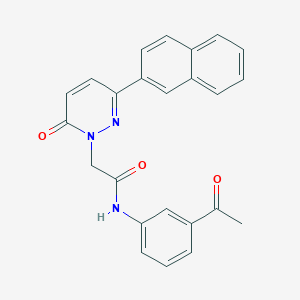
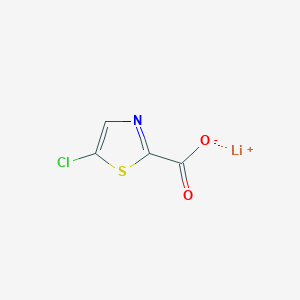

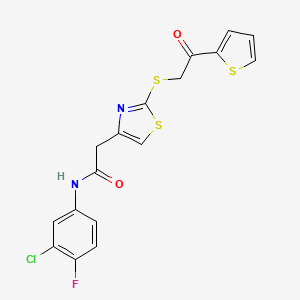
![3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2851655.png)
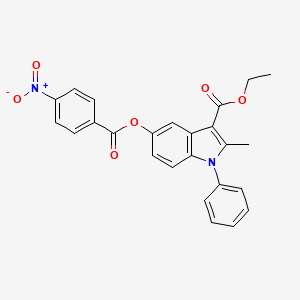
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2851658.png)
